N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H22ClNO3 and its molecular weight is 323.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Structure and Synthesis
The compound features a spirocyclic structure that is believed to enhance its biological activity. The synthesis typically involves multiple steps starting from the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane. The general synthetic route includes:
- Formation of the Spirocyclic Intermediate : This can be achieved through reactions involving cyclohexanone and ethylene glycol under acidic conditions.
- Substitution Reactions : The introduction of the 2-(4-chlorophenyl)acetamide moiety is performed through nucleophilic substitution reactions.
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the spirocyclic structure allows for specific interactions with biological targets, potentially influencing receptor binding or enzyme inhibition pathways.
In Vitro Studies
Recent studies have evaluated the compound's biological activity against various cancer cell lines and other physiological targets:
- Antitumor Activity : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The IC50 values for these cell lines were reported at concentrations ranging from 10 to 50 µM, indicating potent activity compared to control compounds like doxorubicin.
- Enzyme Inhibition : The compound was also assessed for its ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumorigenesis and metastasis. Preliminary results suggest that it may selectively inhibit these isoforms with IC50 values in the range of 50-100 nM, showing promise as a therapeutic agent in cancer treatment.
Case Studies
-
Case Study on Antitumor Efficacy :
- A study conducted on MDA-MB-231 cells showed that treatment with this compound resulted in a reduction in cell viability by approximately 70% after 48 hours of exposure.
- Mechanistic studies indicated that this reduction was associated with apoptosis induction, as evidenced by increased levels of cleaved caspase-3.
-
Inhibition of Carbonic Anhydrase :
- Another investigation focused on the compound's inhibitory effects on CA IX and XII. Results indicated that it effectively reduced enzyme activity by up to 80% at optimal concentrations.
- These findings suggest a potential role in mitigating tumor-associated acidosis.
Comparative Analysis
To better understand the activity of this compound relative to similar compounds, a comparison table is provided below:
Compound Name | Structure Type | IC50 (Cancer Cell Lines) | CA IX Inhibition IC50 |
---|---|---|---|
This compound | Spirocyclic | 10-50 µM | 50-100 nM |
Acetazolamide | Sulfonamide | Not applicable | 20 nM |
Doxorubicin | Anthracycline | 0.5 µM | Not applicable |
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c18-14-6-4-13(5-7-14)10-16(20)19-11-15-12-21-17(22-15)8-2-1-3-9-17/h4-7,15H,1-3,8-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUSEQMFYMGWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.